Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate” is not available in the sources I found.Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Honey et al. (2012) details the use of related ethyl carbamate derivatives in the synthesis of trifluoromethyl heterocycles, highlighting the versatility of such compounds as intermediates for generating a diverse range of heterocyclic compounds. This approach leverages rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the compound's potential in synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its broad applicability in organic chemistry and drug discovery processes (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012).
Antituberculous Agent Analogs
Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, exploring the tuberculostatic activity of compounds related to the queried chemical structure. This work signifies the compound's role in the development of new therapeutic agents against tuberculosis, emphasizing the chemical's utility in medicinal chemistry (Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., & Charushin, V., 2019).
Ring-Chain Isomerization Studies
Research by Pryadeina et al. (2008) on compounds structurally similar to the queried chemical highlights the phenomenon of ring-chain isomerization in solution, determined by solvent type and substituent length. This study underscores the complex behavior of such molecules in different chemical environments, offering insights into the dynamic structural transformations they can undergo (Pryadeina, M. V., Burgart, Y., Saloutin, V. I., & Chupakhin, O., 2008).
Green Chemistry and Synthetic Methodologies
Khaligh et al. (2020) introduced an efficient and eco-friendly method for preparing derivatives of the queried compound, utilizing a novel additive. This study exemplifies the application of green chemistry principles in synthesizing heterocyclic compounds, highlighting the compound's relevance in sustainable and environmentally friendly chemical synthesis (Khaligh, N. G., Mihankhah, T., Titinchi, S. J. J., Shahnavaz, Z., & Johan, M., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes .
Biochemical Pathways
For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of these enzymes, leading to alterations in the biochemical pathways they are involved in .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as 1,2,4-triazolo derivatives, have been studied . These studies could provide insights into the potential ADME properties of the compound, which would impact its bioavailability.
Result of Action
For instance, if the compound acts as an enzyme inhibitor, it could lead to changes in cellular processes regulated by these enzymes .
Properties
IUPAC Name |
ethyl N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-2-20-10(19)15-6-9-17-16-8-5-7(11(12,13)14)3-4-18(8)9/h7H,2-6H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBNFHTUSKNGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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